ethyl 4-(2,2-difluoroethenyl)benzoate
Description
Properties
IUPAC Name |
ethyl 4-(2,2-difluoroethenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O2/c1-2-15-11(14)9-5-3-8(4-6-9)7-10(12)13/h3-7H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXDUUVMBVLLAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C=C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The HWE reaction involves deprotonation of the phosphonate reagent by a strong base (e.g., NaH) to generate a stabilized ylide, which subsequently reacts with the aldehyde. For the target compound, diethyl (difluoromethyl)phosphonate serves as the key reagent. The reaction proceeds at low temperatures (−78°C) in anhydrous tetrahydrofuran (THF), yielding the α,β-unsaturated ester with Z-selectivity.
Example Protocol
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Reagents :
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Diethyl (difluoromethyl)phosphonate (1.5 equiv)
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Ethyl 4-formylbenzoate (1.0 equiv)
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Sodium hydride (1.6 equiv)
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THF (solvent)
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Procedure :
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Add NaH to a solution of diethyl (difluoromethyl)phosphonate in THF at −78°C.
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Stir for 30 minutes to form the ylide.
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Add ethyl 4-formylbenzoate and stir for 2 hours.
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Quench with water, extract with ethyl acetate, and purify via column chromatography.
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This method, adapted from, typically achieves Z-selectivity (Z:E ≈ 3.67:1) and moderate yields (70–85%). The difluoroethenyl group’s stereochemistry is influenced by the bulkiness of the phosphonate reagent and reaction temperature.
Wittig Reaction with Difluoromethylidenetriphenylphosphorane
The Wittig reaction offers an alternative route to α,β-unsaturated esters, utilizing a phosphorus ylide to form the double bond. For this compound, the ylide is derived from a difluoromethyltriphenylphosphonium salt.
Synthesis of the Ylide
The ylide is generated by treating difluoromethyltriphenylphosphonium bromide with a strong base (e.g., n-BuLi). This produces a reactive difluoromethylidenetriphenylphosphorane, which reacts with ethyl 4-formylbenzoate to form the target compound.
Example Protocol
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Reagents :
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Difluoromethyltriphenylphosphonium bromide (1.2 equiv)
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n-BuLi (1.2 equiv)
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Ethyl 4-formylbenzoate (1.0 equiv)
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Dry ether (solvent)
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Procedure :
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Generate the ylide by adding n-BuLi to the phosphonium salt in ether at −78°C.
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Add ethyl 4-formylbenzoate and warm to room temperature.
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Quench with aqueous NH₄Cl, extract with ether, and purify via recrystallization.
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This method, inspired by, typically yields 60–75% of the product. The reaction favors trans (E) geometry due to the ylide’s steric effects, though selectivity can be modulated by solvent polarity and temperature.
Radical-Mediated Hydrophosphinylation of gem-Difluoroalkenes
Recent advances in radical chemistry enable the functionalization of gem-difluoroalkenes. A peroxide-initiated hydrophosphinylation, as described in, could be adapted to install the benzoate moiety.
Reaction Overview
The protocol involves a radical chain mechanism initiated by thermal decomposition of di-tert-butyl peroxide (DTBP). The resulting methyl radical abstracts a hydrogen atom from diphenylphosphine oxide, generating a phosphorus-centered radical. This radical adds regioselectively to a gem-difluoroalkene, followed by hydrogen abstraction to yield the product.
Hypothetical Adaptation
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Reagents :
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Ethyl 4-vinylbenzoate (1.0 equiv)
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Diphenylphosphine oxide (2.0 equiv)
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DTBP (1.5 equiv)
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Toluene (solvent)
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Procedure :
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Heat the mixture to 80°C to initiate radical formation.
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Stir for 12 hours under nitrogen.
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Purify via distillation or chromatography.
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While this method is speculative, analogous reactions in achieve 50–80% yields for similar substrates. Challenges include controlling regioselectivity and minimizing side reactions such as fluorine elimination.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2,2-difluoroethenyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like nitric acid for nitration and bromine for bromination are commonly used.
Major Products
Oxidation: Produces 4-(2,2-difluoroethenyl)benzoic acid.
Reduction: Yields ethyl 4-(2,2-difluoroethyl)benzoate.
Substitution: Results in compounds like 4-nitro-2,2-difluoroethenylbenzoate.
Scientific Research Applications
Ethyl 4-(2,2-difluoroethenyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2,2-difluoroethenyl)benzoate involves its interaction with various molecular targets. The difluoroethenyl group can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways, making the compound useful in biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzoate Derivatives
Ethyl 4-(1,1,1-Trifluoro-4-(4-fluorophenyl)but-2-en-2-yl)benzoate
- Structure : Features a trifluoromethyl group and a 4-fluorophenyl substituent on the ethenyl chain.
- Synthesis : Prepared via gold-catalyzed fluoroarylation of gem-difluoroallenes, highlighting the role of transition-metal catalysis in constructing fluorinated alkenes .
- Properties : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the difluoroethenyl analog.
Ethyl 2,4-Difluorobenzoate
- Structure : Differs in fluorine substitution (2,4-difluoro vs. 4-difluoroethenyl).
- Applications : Used as a building block in organic synthesis due to its electron-withdrawing fluorine atoms, which activate the aromatic ring for electrophilic substitution .
Ethyl 4-(1,1,2,2-Tetrafluoroethoxy)benzoate
- Structure : Contains a tetrafluoroethoxy group instead of the difluoroethenyl moiety.
Key Comparison :
Bioactive Benzoate Derivatives
Ethyl 4-[5-(2-Methoxy-2-oxoethylidene)-4-oxothiazolidin-3-yl]benzoates
- Activity : Demonstrated potent inhibition of aldose reductase (ALR2), with IC50 values as low as 0.20 µM, surpassing the reference drug sorbinil .
- Mechanism: The thiazolidinone ring and electron-withdrawing groups enhance binding to the enzyme’s anion-binding site .
Ethyl 4-(4-(Pyridazin-3-yl)phenethylamino)benzoate (I-6230)
Key Comparison :
Benzoate Derivatives in Materials Science
Ethyl 4-(Dimethylamino)benzoate
- Role in Resins: Acts as a co-initiator in dental resins, achieving a higher degree of conversion (polymerization) than methacrylate analogs. Physical properties (e.g., tensile strength) are superior due to the dimethylamino group’s electron-donating effects .
Ethyl 4-(Trichloromethyl)benzoate Derivatives
- Structure: Includes trichloromethyl and dicyanovinyl groups.
- Applications: Potential use in photopolymerization or as intermediates in organic electronics due to strong electron-withdrawing groups .
Key Comparison :
Q & A
Q. What are the established synthetic routes for ethyl 4-(2,2-difluoroethenyl)benzoate, and how can purity be optimized during synthesis?
- Methodological Answer : A common approach involves esterification of 4-(2,2-difluoroethenyl)benzoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Reflux conditions (e.g., 80°C for 6–8 hours) are critical for achieving high conversion rates . Post-reaction, solvent removal via rotary evaporation and purification by column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended. For purity optimization, monitor reactions via thin-layer chromatography (TLC) and employ recrystallization with ethanol/water mixtures to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming the difluoroethenyl group and ester linkage. For example, the ¹⁹F NMR spectrum will show distinct doublets due to geminal fluorine coupling (~120–130 ppm). Mass spectrometry (MS) via electrospray ionization (ESI) or gas chromatography (GC-MS) can validate molecular weight and fragmentation patterns. Infrared (IR) spectroscopy is useful for identifying ester carbonyl stretches (~1720 cm⁻¹) .
Q. What reaction mechanisms are involved in the formation of the difluoroethenyl group in this compound?
- Methodological Answer : The difluoroethenyl group is typically introduced via a Wittig reaction or halogen-exchange processes. For example, a fluorinated ylide (e.g., generated from CF₂Br₂ and PPh₃) reacts with a benzaldehyde precursor to form the difluoroethenyl moiety. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) must be strictly controlled to avoid side reactions .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Methodological Answer : Employ microwave-assisted synthesis to reduce reaction time and energy consumption. For example, microwave irradiation at 100°C for 30 minutes can achieve >85% yield compared to traditional reflux methods . Catalytic systems like DMAP (4-dimethylaminopyridine) or ionic liquids may enhance esterification efficiency. Kinetic studies using HPLC or in-situ FTIR can identify rate-limiting steps and optimize reagent stoichiometry .
Q. What strategies are recommended for analyzing the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : Use fluorescence-based assays to measure binding affinity to target enzymes (e.g., cyclooxygenase-2 or kinases). For IC₅₀ determination, perform dose-response curves with triplicate measurements. Molecular docking simulations (e.g., AutoDock Vina) can predict interactions between the difluoroethenyl group and enzyme active sites. Validate results with X-ray crystallography or cryo-EM if protein-co-crystal structures are obtainable .
Q. How can computational modeling elucidate the electronic effects of the difluoroethenyl substituent on the benzoate core?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can map electron density distribution and frontier molecular orbitals (HOMO/LUMO). Compare Mulliken charges and Fukui indices to assess the substituent’s impact on reactivity. Solvent effects (e.g., PCM model for ethanol) should be included to mimic experimental conditions .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Conduct systematic solubility studies using the shake-flask method in solvents like DMSO, ethanol, and water. Use UV-Vis spectroscopy to quantify saturation points. Compare results with Hansen solubility parameters (HSPs) to identify discrepancies caused by solvent polarity or impurities. Publish raw data and experimental protocols to enhance reproducibility .
Q. What structural analogs of this compound have been studied for structure-activity relationships (SAR)?
- Methodological Answer : Replace the difluoroethenyl group with monofluoro or trifluoro analogs to assess fluorination effects on bioactivity. For example, ethyl 4-(trifluorovinyl)benzoate (CAS 1807026-17-0) shows altered lipophilicity and enzyme-binding kinetics. Compare IC₅₀ values and LogP data to establish SAR trends .
Q. What environmental stability studies are recommended for this compound under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated degradation studies at pH 2 (simulating gastric fluid) and pH 9 (intestinal fluid) at 37°C. Monitor decomposition via LC-MS and identify degradation products (e.g., hydrolysis of the ester group). Use Arrhenius plots to extrapolate shelf-life under storage conditions .
Q. How can advanced chromatographic techniques improve the separation of stereoisomers or regioisomers during synthesis?
- Methodological Answer :
Use chiral stationary phases (e.g., Chiralpak IA or IB columns) for HPLC separation of enantiomers. For regioisomers, optimize mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to enhance resolution. Validate purity with 2D NMR (HSQC, HMBC) to confirm regiochemical assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
